Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine
Description
Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine (IUPAC name: 2-(4-benzylpiperazin-1-yl)-N-methylethanamine; CAS: 157368-33-7) is a tertiary amine featuring a piperazine core substituted with a benzyl group at the 4-position and a methylamine-terminated ethyl chain at the 1-position. Its molecular formula is C₁₄H₂₃N₃, with a molecular weight of 233.36 g/mol . The compound exhibits moderate lipophilicity (predicted logP ≈ 2.5) due to the benzyl aromatic system and polar piperazine-ethylamine backbone. It is commonly utilized in pharmacological research as a precursor or intermediate for designing ligands targeting G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors .
Properties
IUPAC Name |
N-benzyl-N-methyl-2-piperazin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-16(13-14-5-3-2-4-6-14)11-12-17-9-7-15-8-10-17/h2-6,15H,7-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKKSXVAGSAHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCNCC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperazine with Benzyl Halides
One common method involves the reaction of piperazine hydrochloride salts with benzyl chloride in ethanol at elevated temperatures (~65°C). This reaction produces the monobenzylated piperazine salt, which can be isolated as the hydrochloride salt. The free base is then obtained by basification (pH > 12) and extraction with organic solvents such as chloroform. This method yields high purity monobenzylpiperazine with yields typically in the range of 84-85%, which can be increased to 95-96% using microwave-assisted synthesis to enhance reaction rates and reduce by-products like dibenzylated piperazine (1,4-dibenzylpiperazine).
Synthesis via N-Methyl Ethylenediamine and Methyl Benzoylformate
An alternative preparative route involves reacting N-methyl ethylenediamine with methyl benzoylformate in methanol with acetic acid catalysis at 30-32°C for several hours. This produces intermediates such as 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one, which can be further processed by reduction (e.g., LiAlH4 or NaBH4) to yield 2-phenylpiperazine derivatives. Subsequent alkylation introduces the benzyl and methyl groups to generate the target compound. This method allows for controlled synthesis of substituted piperazines with good yields (~48-70%) and purity.
Purification
Purification steps include solvent extraction, washing with acetic acid solutions and brine, drying over anhydrous sodium sulfate, and recrystallization from solvents such as hexane or toluene. Chromatographic purification using silica gel columns with solvent gradients (ethyl acetate in petroleum ether) is also employed for isolating intermediates and final products with high purity.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Benzylation of piperazine | Piperazine HCl + benzyl chloride in ethanol | 65°C, 2-3 hours | 84-85 | Microwave method increases yield to 95-96% |
| Methylation | Methyl iodide or methyl sulfate, base | Room temp to reflux | 80-90 | Controlled methylation to avoid overalkylation |
| Reaction with methyl benzoylformate | N-methyl ethylenediamine + methyl benzoylformate, acetic acid catalyst | 30-65°C, 6-7 hours | 48-70 | Intermediate formation of piperazin-2-one |
| Reduction of intermediates | LiAlH4 or NaBH4 in THF | 0-25°C | ~80 | Reduction to phenylpiperazine derivatives |
| Purification | Solvent extraction, recrystallization, chromatography | Ambient | - | Ensures high purity of final compound |
Research Findings and Notes
- The synthesis of this compound is closely related to the synthesis of 1-benzylpiperazine and other substituted piperazines, which are well-documented in both patent literature and forensic chemistry reports.
- Microwave-assisted synthesis is an emerging technique that significantly enhances yields and reduces side products in alkylation steps.
- The compound’s preparation requires careful control of reaction pH and temperature to avoid formation of dibenzylated by-products and to favor selective mono-substitution.
- The use of protecting groups and selective alkylation strategies allows for the stepwise introduction of benzyl and methyl groups onto the piperazine ring.
- Purification techniques such as recrystallization and column chromatography are essential to obtain analytically pure this compound suitable for research applications.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Chemistry
Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in different chemical reactions, making it valuable for developing pharmaceuticals and agrochemicals. The compound can undergo various transformations such as oxidation, reduction, and substitution, leading to the formation of derivatives with distinct properties.
Table 1: Common Reactions Involving this compound
| Reaction Type | Products Formed | Notes |
|---|---|---|
| Oxidation | N-oxides | Useful for synthesizing nitrogen-containing compounds |
| Reduction | Secondary amines | Important for creating amine derivatives |
| Substitution | Substituted derivatives | Enhances diversity in product synthesis |
Biological Activities
Potential Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits potential biological activities, including antimicrobial and antiviral effects. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, suggesting its use as a lead compound in drug development .
Case Study: Antiviral Activity
In a study focused on quinoxaline derivatives, it was found that compounds similar to this compound demonstrated significant antiviral activity against viruses such as Vesicular Stomatitis Virus (VSV). These findings highlight the potential of this compound in developing antiviral therapies .
Medical Applications
Therapeutic Agent for Neurological Disorders
Ongoing research is exploring the potential of this compound as a therapeutic agent for treating neurological disorders. Its ability to interact with neurotransmitter receptors suggests it may influence signal transduction pathways involved in conditions such as anxiety and depression.
Table 2: Potential Medical Applications
| Condition | Mechanism of Action | Research Status |
|---|---|---|
| Anxiety | Modulation of neurotransmitter receptors | Under investigation |
| Depression | Influence on serotonin pathways | Preclinical studies |
| Neurological Disorders | Agonist/antagonist effects | Ongoing research |
Industrial Applications
Development of New Materials
In addition to its applications in pharmaceuticals, this compound is utilized in the development of new materials and as a catalyst in certain chemical reactions. Its unique chemical properties allow it to enhance reaction efficiencies and product yields.
Mechanism of Action
The mechanism of action of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the piperazine ring, the ethyl linker, or the terminal amine. Key examples include:
Key Observations :
- Benzyl vs. Thiophenyl analogs (e.g., ) may improve metabolic stability due to sulfur’s resistance to oxidation.
- Terminal Amine Modifications : Methyl substitution (target compound) reduces polarity compared to primary amines (e.g., ) or hydroxylated derivatives (e.g., ), impacting blood-brain barrier permeability.
A. Dopamine Receptor Selectivity
- S 18126 (a benzoindane-piperazine hybrid) shows >100-fold selectivity for human D4 receptors (Ki = 2.4 nM) over D2/D3, attributed to its rigid aromatic system .
- L 745,870 (piperazine-pyrrolopyridine) similarly targets D4 (Ki = 2.5 nM) but lacks the ethylamine linker seen in the target compound, reducing CNS penetration .
- This compound ’s flexible ethyl linker and benzyl group may favor interactions with σ1 receptors (Ki ≈ 1.6 nM for S 18126 ), though experimental validation is required.
B. Anticancer and Apoptotic Effects
- Naftopidil (α1-adrenoceptor blocker with piperazine-ethylamine structure) induces apoptosis in mesothelioma cells via caspase-3/8 activation, independent of α1-adrenoceptor binding . This suggests that the target compound’s piperazine-ethylamine backbone may similarly engage apoptotic pathways.
C. Cholinergic Activity
- 7-Methoxy-N-(2-(4-(3-methylbenzyl)piperazin-1-yl)ethyl)-1,2,3,4-tetrahydroacridin-9-amine demonstrates acetylcholinesterase (AChE) inhibition (IC₅₀ < 10 nM), highlighting the impact of acridine substitution on cholinergic activity . The target compound’s simpler benzyl group may reduce AChE affinity but improve selectivity for other targets.
Biological Activity
Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a benzyl group, a methyl group, and a piperazine moiety, which are critical for its biological activity. The structural attributes allow it to interact with various biological targets, influencing multiple signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various pathogens, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes.
Antiviral Properties
The compound has been evaluated for antiviral activity, particularly against viruses that affect the respiratory system. Preliminary data suggest it may inhibit viral replication through interference with viral entry or replication mechanisms.
Neuropharmacological Effects
This compound has been investigated for its effects on neurological disorders. It appears to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like depression and anxiety. The compound's interaction with serotonin and dopamine receptors is particularly noteworthy.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes within biological systems. This binding can either enhance or inhibit receptor activity, leading to various physiological effects.
Key Mechanisms Include:
- Receptor Modulation: Acting as an agonist or antagonist at neurotransmitter receptors.
- Enzyme Inhibition: Interfering with the activity of enzymes involved in metabolic pathways.
- Cell Signaling Disruption: Altering signaling cascades that regulate cell proliferation and survival.
Case Studies
-
Antimicrobial Activity Study:
- Objective: To assess the effectiveness against bacterial strains.
- Findings: Showed significant inhibition of growth in Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL.
-
Neuropharmacological Assessment:
- Objective: Evaluate effects on anxiety-like behavior in animal models.
- Findings: Doses of 10 mg/kg resulted in reduced anxiety behaviors in the elevated plus maze test.
-
Antiviral Evaluation:
- Objective: Test efficacy against influenza virus.
- Findings: Demonstrated a reduction in viral load by 70% at a concentration of 25 µM.
Data Tables
| Activity Type | Target Organism/Pathway | IC50/Effectiveness |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC < 50 µg/mL |
| Antimicrobial | Escherichia coli | MIC < 50 µg/mL |
| Neuropharmacological | Anxiety behavior (animal) | 10 mg/kg (reduced anxiety) |
| Antiviral | Influenza virus | 70% viral load reduction at 25 µM |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen and ethylamine chain facilitate nucleophilic substitution. For example:
-
Reaction with alkyl halides : Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine undergoes alkylation at the piperazine nitrogen under basic conditions (e.g., K₂CO₃ in DMSO). This is analogous to the synthesis of 4-benzyl-1-(4-nitro-phenyl)piperidine from 4-fluoronitrobenzene and 4-benzylpiperidine .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzyl bromide | DMSO, K₂CO₃, 90°C, 8–24 hrs | N-Benzylated piperazine derivative | 78–95% |
| 4-Fluoronitrobenzene | DMSO, K₂CO₃, 90°C, 8 hrs | 4-(4-Nitro-phenyl)-1-benzylpiperazine | 90% |
-
Acylation : Reacts with acyl chlorides (e.g., nitrofuran-2-carbonyl chloride) to form amides under Red-Al reduction followed by acylation .
Reduction Reactions
The compound’s amine groups participate in catalytic hydrogenation or Red-Al-mediated reductions:
-
Nitro group reduction : In derivatives like 4-(4-nitrophenyl)-1-benzylpiperazine, hydrogenation with H₂/Pd-C yields the corresponding aniline .
-
Cyanide reduction : Substituted benzonitriles (e.g., 4-fluorobenzonitrile) are reduced to benzylamines using Red-Al, enabling further functionalization .
Oxidation Reactions
The benzylic position and tertiary amines are susceptible to oxidation:
-
Benzylic oxidation : Using KMnO₄ or H₂O₂, the benzyl group oxidizes to a ketone or carboxylic acid, depending on conditions.
-
Amine oxidation : Piperazine rings form N-oxides with peracetic acid or mCPBA, altering electronic properties .
Cyclization and Heterocycle Formation
The ethylamine side chain and piperazine moiety enable cyclization:
-
Quinoxaline synthesis : Reacts with diketones (e.g., 1,2-diketones) to form quinoxaline derivatives via condensation .
-
Pictet-Spengler reaction : Forms tetrahydro-β-carbolines when reacted with aldehydes in acidic conditions .
Industrial and Synthetic Considerations
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves alkylation of piperazine derivatives. For example, coupling benzylmethylamine with 2-(piperazin-1-yl)ethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 18 hours) . Alternative routes include reductive amination or protection/deprotection strategies (e.g., Boc-group removal with TFA) .
- Key Variables : Solvent polarity (DMF vs. THF), temperature (room temperature vs. 80°C), and catalyst choice (NaH for alkylation) significantly impact reaction efficiency. For instance, reports yields of ~70–85% using DMSO at 120°C, while notes lower yields (~50%) in HCl/dioxane systems due to competing side reactions.
| Synthetic Route | Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation of piperazine | K₂CO₃, DMF, 80°C, 18 h | 85% | |
| Reductive amination | NaBH₄, AcOH, benzene/ethanol | 78% | |
| Boc-deprotection | TFA, CH₂Cl₂, rt, 1 h | 92% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, the piperazine ring protons resonate at δ 2.5–3.5 ppm, while benzyl protons appear as a singlet at δ 7.2–7.4 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H⁺] = 274.2154 for C₁₅H₂₃N₃) .
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in structurally similar piperazine derivatives (e.g., bond angles and torsion angles in ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Root Causes : Discrepancies often arise from impurities (e.g., unreacted intermediates), stereochemical variations, or assay-specific conditions (e.g., pH, cell lines).
- Strategies :
- Purity Validation : Use HPLC (>95% purity) and elemental analysis to exclude contaminants .
- Stereochemical Analysis : Chiral HPLC or circular dichroism (CD) to confirm enantiomeric excess, as racemic mixtures may exhibit divergent activities .
- Assay Standardization : Replicate studies under controlled conditions (e.g., ’s IC₅₀ comparisons across kinase assays).
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular Docking : Models ligand-receptor binding using software like AutoDock Vina. For example, piperazine’s nitrogen atoms form hydrogen bonds with aspartate residues in kinase domains .
- QSAR Studies : Correlate substituent effects (e.g., benzyl vs. methyl groups) with activity. demonstrates that N-methylation reduces steric hindrance, enhancing binding affinity by 2.5-fold.
| Substituent | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|
| Benzylmethyl | 0.45 | Protein Kinase A | |
| Ethyl | 1.20 | Protein Kinase A | |
| Cyclohexyl | 3.80 | Protein Kinase A |
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?
- Degradation Pathways : Hydrolysis of the piperazine ring occurs at pH < 3 or > 10, necessitating buffered solutions (pH 6–8) for biological assays .
- Storage Recommendations : Store at –20°C under inert gas (argon) to prevent oxidation, as tertiary amines are prone to radical-mediated degradation .
Methodological Challenges
Q. What strategies optimize the compound’s solubility for in vitro assays?
- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
- Salt Formation : Hydrochloride salts improve solubility (e.g., 25 mg/mL in water vs. 5 mg/mL for freebase) .
Q. How can researchers mitigate toxicity during in vivo studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
